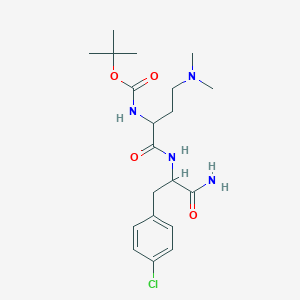
Boc-DL-Dab(Me2)-DL-Phe(4-Cl)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Dab(Me2)-DL-Phe(4-Cl)-NH2: is a synthetic peptide derivative. The compound’s structure includes a Boc-protected diamino butyric acid (Dab) with dimethyl groups, a phenylalanine residue with a chlorine substitution at the para position, and an amide group at the C-terminus. Such compounds are often used in peptide synthesis and have various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Dab(Me2)-DL-Phe(4-Cl)-NH2 typically involves:
Protection of Amino Groups: The amino groups of diamino butyric acid are protected using a Boc (tert-butyloxycarbonyl) group.
Dimethylation: The protected diamino butyric acid undergoes dimethylation.
Coupling with Phenylalanine: The dimethylated Boc-Dab is then coupled with 4-chloro-phenylalanine using peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection and Amidation: The Boc group is removed under acidic conditions, and the resulting peptide is amidated at the C-terminus.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the process of coupling and deprotection. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The chlorine atom on the phenylalanine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered amino groups.
Reduction: Reduced peptides with modified carbonyl groups.
Substitution: Substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of more complex peptides.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Protein-Protein Interactions: Used in studies of protein interactions and binding affinities.
Medicine
Drug Development: Potential use in the development of peptide-based drugs.
Diagnostics: Used in diagnostic assays for detecting specific proteins or enzymes.
Industry
Biotechnology: Applications in the production of biopharmaceuticals.
Material Science: Potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Boc-DL-Dab(Me2)-DL-Phe(4-Cl)-NH2 depends on its specific application. In enzyme inhibition, it may mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-DL-Dab-DL-Phe-NH2: Lacks the dimethyl and chlorine substitutions.
Boc-DL-Dab(Me2)-DL-Phe-NH2: Lacks the chlorine substitution.
Boc-DL-Dab-DL-Phe(4-Cl)-NH2: Lacks the dimethyl substitution.
Uniqueness
Boc-DL-Dab(Me2)-DL-Phe(4-Cl)-NH2 is unique due to the combination of dimethylation and chlorine substitution, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-(dimethylamino)-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN4O4/c1-20(2,3)29-19(28)24-15(10-11-25(4)5)18(27)23-16(17(22)26)12-13-6-8-14(21)9-7-13/h6-9,15-16H,10-12H2,1-5H3,(H2,22,26)(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRWFLPOCKJCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[4-[[1-(2,4-dichlorophenyl)pyrazole-4-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B7430541.png)

![ethyl N-[3-chloro-4-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]carbamoyl]phenyl]carbamate](/img/structure/B7430549.png)
![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![N-(1,6-dimethyl-2-oxopyridin-3-yl)-1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxamide](/img/structure/B7430558.png)
![Methyl 3-[[2-(2,6-dichlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B7430564.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7430568.png)
![methyl 2-[(5-tert-butyl-1H-indole-2-carbonyl)amino]-2-(3-chloro-4-methoxyphenyl)acetate](/img/structure/B7430582.png)
![Tert-butyl 5-[[1-[(4-methoxyphenyl)methyl]azetidine-2-carbonyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7430584.png)
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)
![N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide](/img/structure/B7430616.png)
![methyl (3S,4R)-4-(4-methoxyphenyl)-1-[(1-methylsulfonylpyrrolidin-3-yl)carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7430623.png)
![1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol](/img/structure/B7430626.png)
![Ethyl 1-[4-[[4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430638.png)
